molecular formula C9H12N2O2 B12954746 Methyl (S)-6-(1-aminoethyl)nicotinate

Methyl (S)-6-(1-aminoethyl)nicotinate

Cat. No.: B12954746
M. Wt: 180.20 g/mol
InChI Key: VYMQJIUJCFCVRL-LURJTMIESA-N
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Description

Methyl (S)-6-(1-aminoethyl)nicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a methyl ester group and an aminoethyl group attached to the nicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (S)-6-(1-aminoethyl)nicotinate typically involves the esterification of nicotinic acid followed by the introduction of the aminoethyl group. One common method involves the reaction of nicotinic acid with methanol in the presence of a strong acid catalyst to form methyl nicotinate. Subsequently, the aminoethyl group is introduced through a reductive amination process using appropriate reagents and conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl (S)-6-(1-aminoethyl)nicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl (S)-6-(1-aminoethyl)nicotinate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl (S)-6-(1-aminoethyl)nicotinate involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects .

Comparison with Similar Compounds

Uniqueness: Methyl (S)-6-(1-aminoethyl)nicotinate is unique due to the presence of both the methyl ester and aminoethyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

methyl 6-[(1S)-1-aminoethyl]pyridine-3-carboxylate

InChI

InChI=1S/C9H12N2O2/c1-6(10)8-4-3-7(5-11-8)9(12)13-2/h3-6H,10H2,1-2H3/t6-/m0/s1

InChI Key

VYMQJIUJCFCVRL-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=NC=C(C=C1)C(=O)OC)N

Canonical SMILES

CC(C1=NC=C(C=C1)C(=O)OC)N

Origin of Product

United States

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